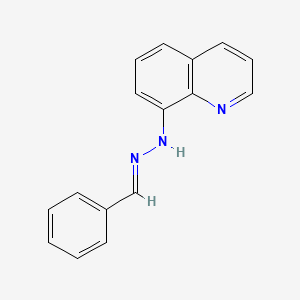

苯甲醛 喹啉-8-基肼

货号 B2668263

CAS 编号:

82633-14-5

分子量: 247.301

InChI 键: KVBAKISPEJCLJV-LDADJPATSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzaldehyde quinolin-8-ylhydrazone is a chemical compound with the molecular formula C16H13N3 . It is used in various applications, including as a precursor for other chemical syntheses.

Synthesis Analysis

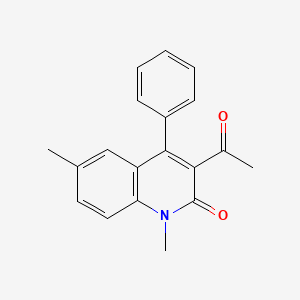

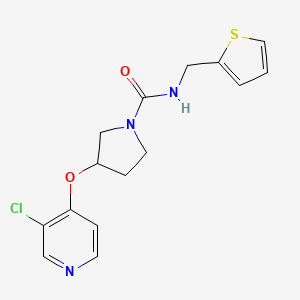

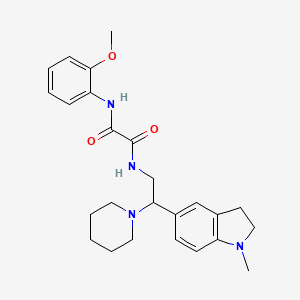

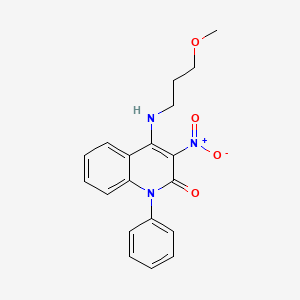

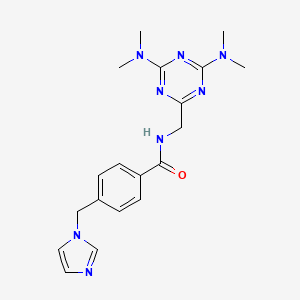

The synthesis of Benzaldehyde quinolin-8-ylhydrazone involves complex chemical reactions. A study published in Nature Communications discusses the synthesis of benzaldehyde, a component of Benzaldehyde quinolin-8-ylhydrazone . The synthesis involves a peroxisomal heterodimeric enzyme and uses the β-oxidative pathway in peroxisomes . Another study discusses the synthesis of quinoline, another component of Benzaldehyde quinolin-8-ylhydrazone, from α,β-unsaturated aldehydes .Molecular Structure Analysis

The molecular structure of Benzaldehyde quinolin-8-ylhydrazone is complex and involves a combination of benzaldehyde and quinoline . The structure of benzaldehyde includes an aromatic ring, also known as a benzene ring, attached to a formyl group .Physical And Chemical Properties Analysis

Benzaldehyde quinolin-8-ylhydrazone shares some physical and chemical properties with its component, benzaldehyde. Benzaldehyde is a colorless liquid at room temperature, with a molecular weight of 106.12 g/mol. Its melting point is just below room temperature at -26°C, while its boiling point is significantly higher at 179°C .科学研究应用

合成和化学性质:

- 氧化还原环化过程: 陈和塞德尔 (2016) 在“有机快报”中的一项研究讨论了使用氧化还原-曼尼希过程由四氢异喹啉和 β-酮醛组装苯并[a]喹喔啉-2-酮衍生物。此过程涉及偶氮甲叉 بهعنوان反应性中间体 (Chen & Seidel, 2016)。

抗癌特性:

- 喹啉-3-甲醛腙的细胞毒性: Korcz 等人 (2018) 在“分子”中的一项研究探讨了新型喹啉-3-甲醛腙的合成和对人肿瘤细胞系的体外细胞毒性。某些含苯并三唑的喹啉显示出显着的癌细胞生长抑制作用 (Korcz et al., 2018)。

化学反应中的催化应用:

- 混合配体的苯甲醛缩硫脲配合物: Dutta 等人 (2012) 在“RSC 进展”中讨论了由苯甲醛缩硫脲与钯形成的混合配体配合物的合成,该配合物在 C-C 和 C-N 偶联反应中显示出显着的催化效率 (Dutta et al., 2012)。

合成多功能性和药物开发:

- 喹啉作为癌症药物发现中的特权支架: Solomon 和 Lee (2011) 在“当前药物化学”中回顾了喹啉化合物的用途,重点介绍了它们在抗癌活性和药物开发中的合成多功能性和潜力 (Solomon & Lee, 2011)。

色谱分析和传感应用:

- 高灵敏度色谱分析: Beale 等人 (1989) 在“塔兰塔”中描述了使用 3-苯甲酰-2-喹啉甲醛作为荧光试剂进行高灵敏度色谱分析伯胺 (Beale et al., 1989)。

抗氧化剂和 DNA 结合特性:

- 双核镧系元素(III)配合物: Liu 等人 (2012) 在“化学与生物多样性”中研究了双核镧系元素(III)配合物与源自 8-羟基喹啉-7-甲醛的席夫碱配体的抗氧化和 DNA 结合特性,表明与 DNA 强结合并有效清除自由基 (Liu et al., 2012)。

属性

IUPAC Name |

N-[(E)-benzylideneamino]quinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c1-2-6-13(7-3-1)12-18-19-15-10-4-8-14-9-5-11-17-16(14)15/h1-12,19H/b18-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBAKISPEJCLJV-LDADJPATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2668181.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2668185.png)

![Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2668191.png)

![N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2668192.png)

![4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate](/img/structure/B2668203.png)